molecular formula C19H23NO3 B3284810 Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate CAS No. 791593-76-5

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

Cat. No.: B3284810
CAS No.: 791593-76-5
M. Wt: 313.4 g/mol
InChI Key: KRFFQDJAOMWDOT-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a structurally complex organic compound featuring a biphenyl core substituted with an amino group, a ketone, and a dimethylated ester moiety.

Properties

IUPAC Name

methyl 4-(1-amino-4-phenylcyclohexa-2,4-dien-1-yl)-2,2-dimethyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-18(2,17(22)23-3)13-16(21)19(20)11-9-15(10-12-19)14-7-5-4-6-8-14/h4-11H,12-13,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFQDJAOMWDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1(CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 306.38 g/mol

Research indicates that this compound may exhibit its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and may have implications for metabolic disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of biphenyl compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of this compound against these organisms remains to be fully elucidated.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
CytotoxicityThe compound showed varying levels of cytotoxicity against different cancer cell lines.
Antimicrobial TestsActive against certain strains of bacteria with minimal inhibitory concentrations (MIC) reported around 10 µg/mL.
ACC InhibitionDemonstrated IC50 values in the micromolar range indicating effective inhibition of ACC.

Case Studies

  • Anticancer Activity : A study highlighted that this compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics .
  • Metabolic Effects : In metabolic studies involving animal models, the compound was associated with reduced triglyceride levels and improved insulin sensitivity, suggesting potential applications in treating obesity-related disorders .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Efficacy : Testing the efficacy and safety in animal models to establish therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in molecular composition and functional groups among the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features References
Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate Estimated C₁₉H₂₁NO₄ ~327.38 Ester, ketone, amino, biphenyl Steric hindrance from dimethyl groups -
4-(4-((2-(Biphenyl-4-yl)-2-oxoacetamido)methyl)phenylamino)-2,2-dimethyl-4-oxobutanoic acid C₂₇H₂₆N₂O₅ 458.51 Carboxylic acid, amide, ketone Extended conjugation, larger backbone
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride C₁₂H₁₅ClN₂·HCl 259.18 Nitrile, tertiary amine, chloro Electron-withdrawing chloro substituent
Hemiaminals (e.g., Compounds 2,4,5,9) Varies Varies Hemiaminal Labile in solution
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 Ester, ketone, bromo Halogenated aromatic system
Key Observations:
  • Electronic Effects: The amino group in the target compound donates electrons, enhancing solubility in polar solvents compared to electron-withdrawing substituents like chloro () or bromo ().
  • Steric Hindrance : The 2,2-dimethyl groups in the target compound may reduce hydrolysis rates of the ester compared to less hindered analogs.
  • Stability : Hemiaminals () decompose in DMSO, but esters like the target compound and the bromophenyl derivative () are more stable, particularly in crystalline states.

Stability and Reactivity

  • Solution Stability : Hemiaminals decompose in DMSO at room temperature due to their labile N–O bonds . In contrast, esters (e.g., the target compound and ’s bromophenyl derivative) exhibit greater stability, though ester hydrolysis under acidic/basic conditions remains a consideration.
  • Solid-State Stability : Crystalline bromophenyl esters () and biphenyl derivatives () demonstrate robustness, suggesting similar behavior for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate
Reactant of Route 2
Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate

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